molecular formula C11H12N2O2 B12804618 4(3H)-Pyrimidinone, 3,6-dimethyl-2-(5-methyl-2-furanyl)- CAS No. 134924-79-1

4(3H)-Pyrimidinone, 3,6-dimethyl-2-(5-methyl-2-furanyl)-

Cat. No.: B12804618
CAS No.: 134924-79-1
M. Wt: 204.22 g/mol
InChI Key: AIYFCBGHGPMPFT-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2-(5-methyl-furan-2-yl)uracil is a heterocyclic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring fused with a uracil moiety, which is further substituted with methyl groups. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-2-(5-methyl-furan-2-yl)uracil typically involves the following steps:

Industrial Production Methods

Industrial production of 3,6-Dimethyl-2-(5-methyl-furan-2-yl)uracil may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous-flow systems for reactions like hydrodeoxygenation and cycloaddition .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-2-(5-methyl-furan-2-yl)uracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted furans, tetrahydrofuran derivatives, and oxidized furanones .

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2-(5-methyl-furan-2-yl)uracil involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyl-2-(5-methyl-furan-2-yl)uracil is unique due to its combination of a furan ring with a uracil moiety, which imparts distinct biological activities and synthetic versatility. This makes it a valuable compound in medicinal chemistry and organic synthesis .

Properties

CAS No.

134924-79-1

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3,6-dimethyl-2-(5-methylfuran-2-yl)pyrimidin-4-one

InChI

InChI=1S/C11H12N2O2/c1-7-6-10(14)13(3)11(12-7)9-5-4-8(2)15-9/h4-6H,1-3H3

InChI Key

AIYFCBGHGPMPFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC(=CC(=O)N2C)C

Origin of Product

United States

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